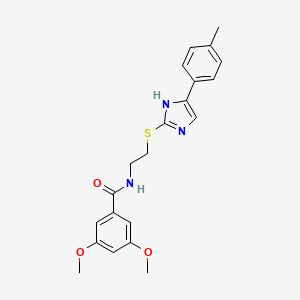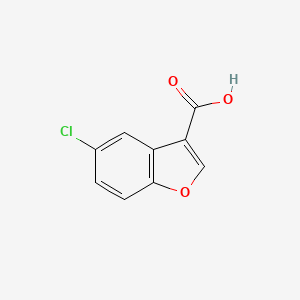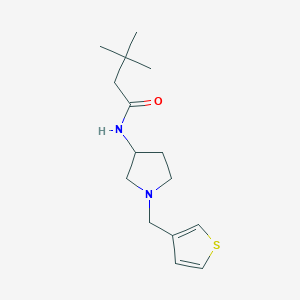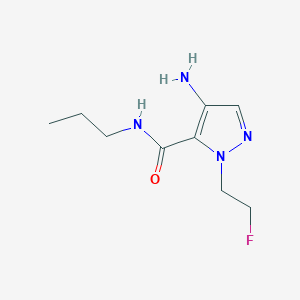
3,5-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it an ideal candidate for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies focus on synthesizing and characterizing compounds with structures similar to the query compound, highlighting methods to obtain derivatives with potential biological or chemical properties. For instance, Balewski and Kornicka (2021) discuss the synthesis of a guanidine derivative through a reaction involving related chemical structures, emphasizing the importance of such compounds in further research and potential applications in medicinal chemistry (Balewski & Kornicka, 2021).
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) explores the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potency as selective class III agents. This suggests that compounds with the imidazolyl moiety can be explored for their potential in cardiac therapies (Morgan et al., 1990).
Antimicrobial Evaluation
Another area of research involves the synthesis and evaluation of compounds for antimicrobial properties. Spoorthy et al. (2021) and Talupur et al. (2021) both conducted studies on derivatives with structural similarities, emphasizing their antimicrobial activity and potential as therapeutic agents (Spoorthy et al., 2021); (Talupur et al., 2021).
Biological and Pharmacological Activities
Pothier et al. (2012) discuss the hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist, indicating the relevance of such studies in discovering new therapeutic agents. The research on these closely related compounds highlights the continuous search for novel pharmacological activities (Pothier et al., 2012).
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14-4-6-15(7-5-14)19-13-23-21(24-19)28-9-8-22-20(25)16-10-17(26-2)12-18(11-16)27-3/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFNKZJAFVYECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)

![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386587.png)
![1-(indolin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2386588.png)

amine hydrochloride](/img/structure/B2386591.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)

![phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)